

In-Depth Technical Guide to Methyl 2-cyano-5-fluorobenzoate

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Compound of Interest

Compound Name: **Methyl 2-cyano-5-fluorobenzoate**

Cat. No.: **B1313774**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 2-cyano-5-fluorobenzoate**, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, safety and handling guidelines, a detailed synthesis protocol, and its application in the development of targeted therapies, with a focus on the inhibition of the Poly (ADP-ribose) polymerase (PARP) signaling pathway.

Chemical and Physical Properties

Methyl 2-cyano-5-fluorobenzoate, identified by the CAS number 606080-43-7, is a fluorinated aromatic compound with the molecular formula $C_9H_6FNO_2$.^{[1][2]} Its structure, featuring a nitrile group and a methyl ester ortho to each other on a fluorinated benzene ring, makes it a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.

Table 1: Physical and Chemical Properties of **Methyl 2-cyano-5-fluorobenzoate**

Property	Value	Source
CAS Number	606080-43-7	[1]
Molecular Formula	C ₉ H ₆ FNO ₂	[1] [2]
Molecular Weight	179.15 g/mol	[2]
Appearance	White to off-white solid	Inferred from similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in organic solvents such as DMF, THF, and Chloroform.	Inferred from synthesis protocols

Safety and Handling

Proper handling of **Methyl 2-cyano-5-fluorobenzoate** is crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

Table 2: Safety Information for **Methyl 2-cyano-5-fluorobenzoate**

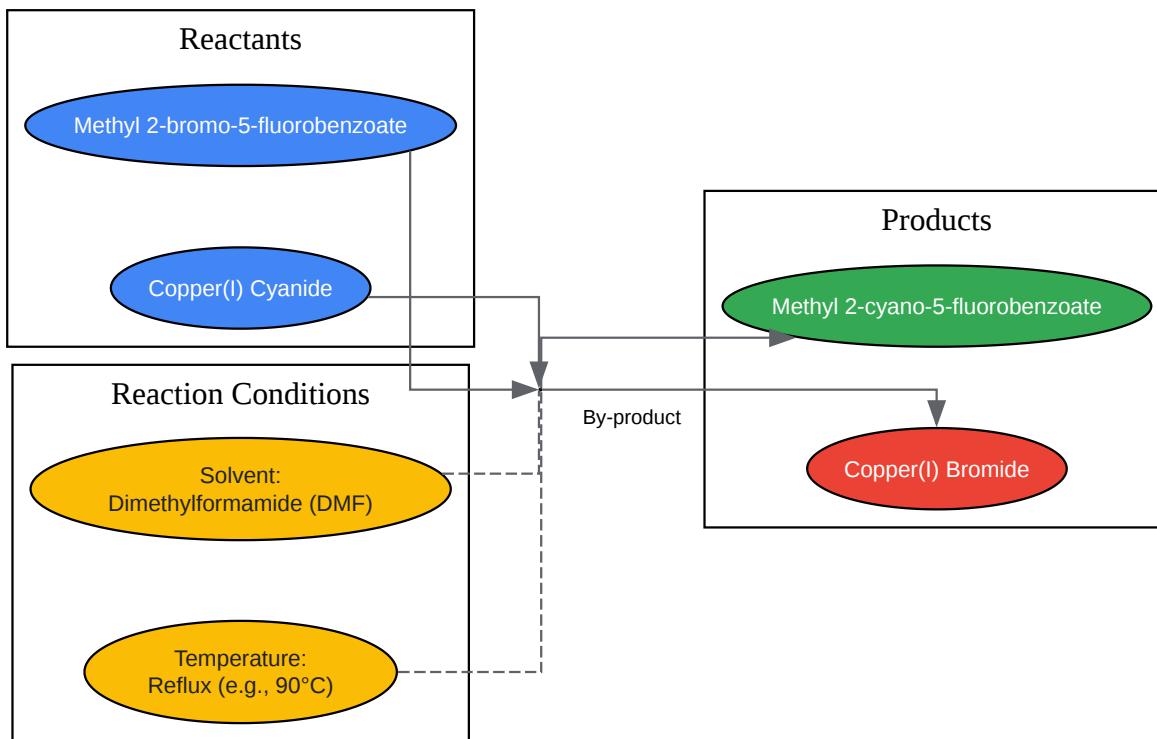
Hazard Statement	Precautionary Statement
Harmful if swallowed.	Wash skin thoroughly after handling.
Causes skin irritation.	Do not eat, drink or smoke when using this product.
Causes serious eye irritation.	Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation.	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
IF ON SKIN: Wash with plenty of soap and water.	
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Avoid breathing dust/fume/gas/mist/vapors/spray.	
Use only outdoors or in a well-ventilated area.	
Store in a well-ventilated place. Keep container tightly closed.	
Store locked up.	
Dispose of contents/container to an approved waste disposal plant.	

Note: This is a summary of potential hazards and precautions. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Experimental Protocols: Synthesis of Methyl 2-cyano-5-fluorobenzoate

The synthesis of **Methyl 2-cyano-5-fluorobenzoate** is typically achieved through a nucleophilic aromatic substitution reaction, specifically a cyanation of a bromo-precursor.

Reaction Scheme:

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Caption: Synthesis of **Methyl 2-cyano-5-fluorobenzoate**.

Detailed Methodology:

- Reactant Preparation: Dissolve Methyl 2-bromo-5-fluorobenzoate in anhydrous N,N-Dimethylformamide (DMF).
- Degassing: Purge the solution with an inert gas, such as nitrogen, for approximately 5 minutes to remove dissolved oxygen.
- Addition of Cyanide Source: Add Copper(I) cyanide to the reaction mixture.

- Reaction: Heat the mixture to reflux (approximately 90°C) and maintain for a period of 90 minutes, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
- Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and filtered. The filtrate is then washed with brine and a saturated sodium bicarbonate solution.
- Purification: The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be performed if necessary, though for many subsequent steps, the crude product may be of sufficient purity.

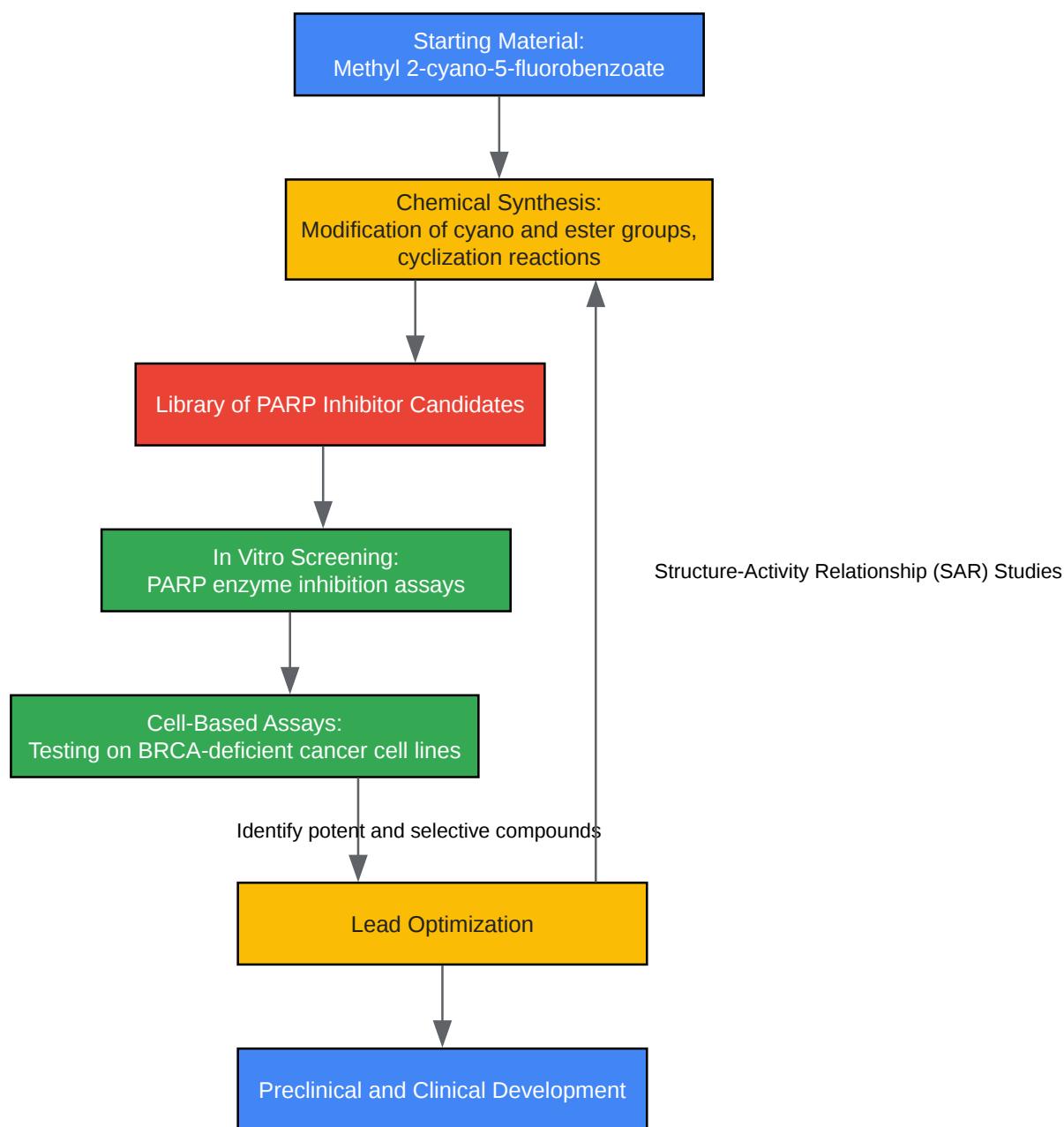
Applications in Drug Development: Targeting the PARP Signaling Pathway

Methyl 2-cyano-5-fluorobenzoate is a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential, particularly as antineoplastic agents.^[3] One of the key areas where such fluorinated benzonitriles are utilized is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.^{[4][5]}

PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a process known as synthetic lethality.^[6]

The chemical scaffold provided by **Methyl 2-cyano-5-fluorobenzoate** is instrumental in constructing the core structures of many PARP inhibitors. The cyano and ester groups offer versatile points for chemical modification to optimize the binding affinity and selectivity of the final drug candidate to the PARP enzyme's active site.

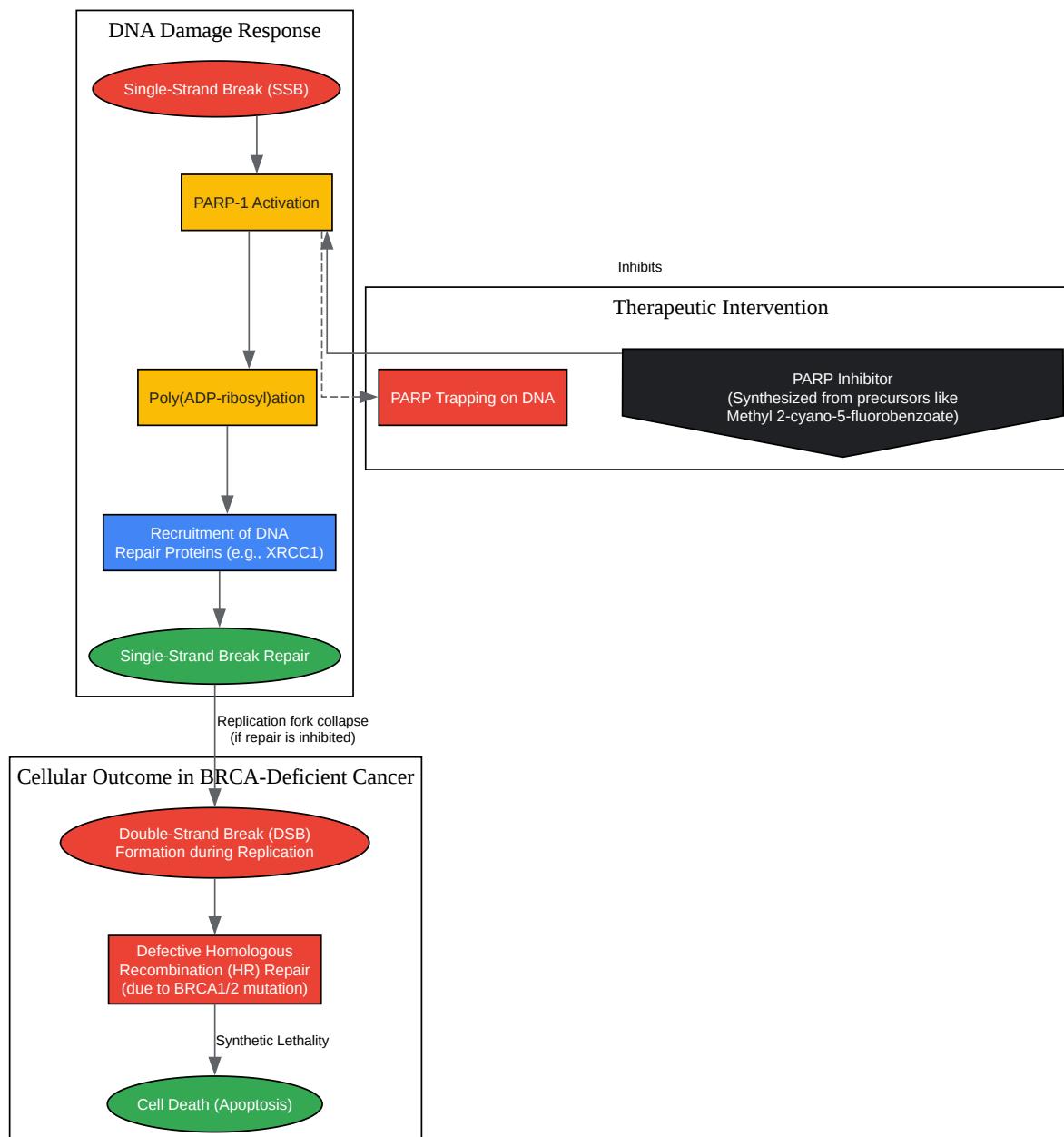
Logical Workflow for PARP Inhibitor Discovery:



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Caption: Drug discovery workflow for PARP inhibitors.

PARP Signaling Pathway in DNA Repair and Cancer Therapy:

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Caption: PARP signaling in DNA repair and its inhibition.

Conclusion

Methyl 2-cyano-5-fluorobenzoate is a critically important chemical intermediate with significant applications in the field of drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of complex bioactive molecules, most notably PARP inhibitors for targeted cancer therapy. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical development. Further research into the biological activities of compounds derived from this scaffold holds promise for the development of novel therapeutics.

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